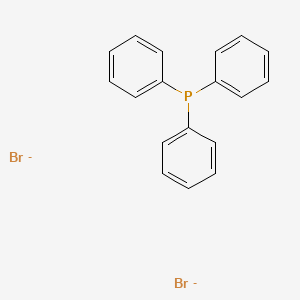
(Prop-2-yn-1-yl)(propyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-2-yn-1-yl)(propyl)amine is an organic compound that belongs to the class of propargylamines. It is characterized by the presence of a prop-2-yn-1-yl group attached to a propylamine moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Prop-2-yn-1-yl)(propyl)amine typically involves the reaction of propargyl bromide with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: (Prop-2-yn-1-yl)(propyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and acyl chlorides are commonly used reagents.
Major Products Formed:
Oxidation: Oximes and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and amides.
Scientific Research Applications
(Prop-2-yn-1-yl)(propyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Prop-2-yn-1-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Propargylamine: A simpler analogue with similar reactivity but lacking the propyl group.
N-Methylpropargylamine: Contains a methyl group instead of a propyl group, leading to different steric and electronic properties.
Uniqueness: Its structural features allow for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in both research and industrial contexts .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C6H11N/c1-3-5-7-6-4-2/h1,7H,4-6H2,2H3 |
InChI Key |
MDMPAKJUMKBYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


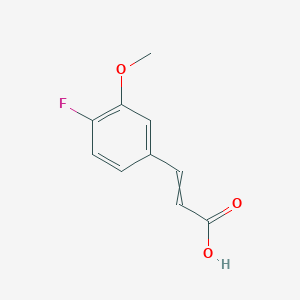
![3-[(2-Nitrophenyl)amino]propan-1-ol](/img/structure/B8803401.png)
![Ethyl n-[[5-methyl-2-(isopropyl)cyclohexyl]carbonyl]glycinate](/img/structure/B8803407.png)
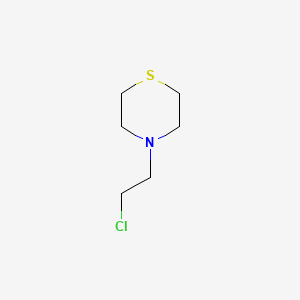
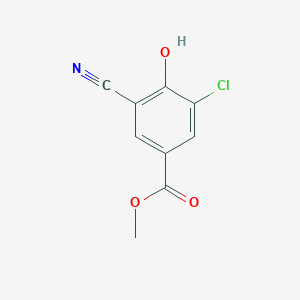
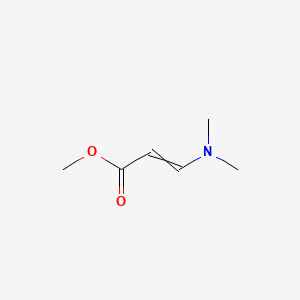
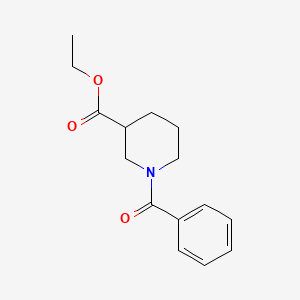
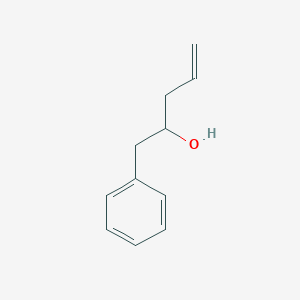
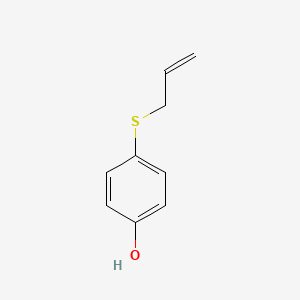
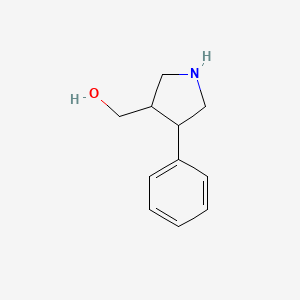
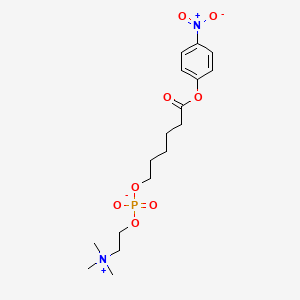
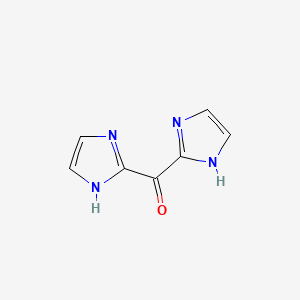
![8-bromo-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B8803499.png)
